molecular formula C9H13NO3S B2779901 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL CAS No. 1545764-84-8

2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL

Cat. No.: B2779901
CAS No.: 1545764-84-8
M. Wt: 215.27
InChI Key: LTNGRHODEIDNRN-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide Research

The discovery of sulfonamides traces to Gerhard Domagk’s 1935 breakthrough with Prontosil, the first synthetic antibacterial agent effective against streptococcal infections. This azo dye derivative demonstrated that structural modifications could yield compounds with profound biological activity, catalyzing the development of sulfanilamide and its analogs. By the 1940s, sulfonamides became foundational therapies for bacterial diseases, establishing the sulfonyl group as a critical pharmacophore.

The evolution of sulfonamide chemistry has since expanded beyond antibacterials. Modern derivatives exploit the sulfonyl group’s electron-withdrawing properties and metabolic stability to target enzymes, receptors, and signaling pathways. For example, celecoxib (a cyclooxygenase-2 inhibitor) and sulfasalazine (an anti-inflammatory) highlight the structural adaptability of this scaffold. This compound embodies this progression, integrating a benzenesulfonyl core with functional groups designed to enhance target binding and pharmacokinetics.

Significance in Medicinal Chemistry Research

Sulfonamides occupy a privileged position in drug discovery due to their synthetic accessibility and capacity for modular derivatization. The compound this compound exemplifies these advantages through three key features:

  • Sulfonamide Pharmacophore : The benzenesulfonyl group facilitates hydrogen bonding and electrostatic interactions with biological targets, a trait leveraged in carbonic anhydrase inhibitors and antiviral agents.
  • Aminomethyl Substituent : This moiety enhances solubility and enables conjugation with other functional groups, broadening therapeutic applications.
  • Hydroxyl-Ethyl Chain : The polar hydroxyl group improves aqueous solubility, addressing a common limitation of hydrophobic sulfonamide derivatives.
Structural Feature Role in Drug Design
Benzenesulfonyl core Stabilizes binding interactions via π-stacking and sulfonamide hydrogen bonding
Aminomethyl group (-CH2NH2) Serves as a handle for further chemical modifications or prodrug strategies
2-Hydroxyethyl chain (-CH2CH2OH) Enhances solubility and modulates membrane permeability

These attributes align with contemporary efforts to develop multifunctional agents capable of engaging multiple targets, such as kinase inhibitors with anti-inflammatory activity.

Research Evolution and Current Focus Areas

Early studies on this compound focused on synthetic methodologies, with patents disclosing routes involving sulfonation of benzylamines followed by hydroxylation. Recent work emphasizes:

  • SAR Optimization : Modifying the aminomethyl position and ethyl chain length to improve binding affinity. For instance, analogs with meta-substituted aminomethyl groups show enhanced activity against bacterial dihydropteroate synthase compared to para-substituted variants.
  • Computational Modeling : Molecular docking studies predict strong interactions between the sulfonyl group and catalytic residues of target enzymes, such as matrix metalloproteinases (MMPs).
  • Hybrid Molecules : Conjugating the compound with fluorophores or nanoparticles for theranostic applications, as demonstrated in recent oncology studies.

A 2022 analysis of 1,4-bis(arylsulfonamido)-benzene analogs revealed that electronic effects at the benzenesulfonyl moiety significantly influence inhibitory potency against MMP-9, underscoring the importance of substituent positioning.

Theoretical Frameworks in Benzenesulfonyl Research

The design of this compound derivatives relies on two principal theoretical models:

  • Electronic Effect Theory : The sulfonyl group’s strong electron-withdrawing nature polarizes adjacent bonds, increasing electrophilicity at the benzene ring. This property facilitates nucleophilic aromatic substitutions, enabling regioselective functionalization.
  • Bioisosteric Replacement : Researchers substitute the hydroxyl group with bioisosteres like tert-alcohols or ethers to improve metabolic stability without compromising solubility.

Quantum mechanical calculations further validate these strategies. Density functional theory (DFT) analyses indicate that the aminomethyl group’s lone electron pair delocalizes into the sulfonyl moiety, stabilizing transition states during enzyme inhibition. Such insights guide the rational design of next-generation derivatives with optimized pharmacokinetic profiles.

Properties

IUPAC Name

2-[3-(aminomethyl)phenyl]sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c10-7-8-2-1-3-9(6-8)14(12,13)5-4-11/h1-3,6,11H,4-5,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNGRHODEIDNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL typically involves the reaction of 3-(aminomethyl)benzenesulfonyl chloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Building Blocks for Drug Synthesis : 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL serves as a versatile building block in the synthesis of novel pharmaceuticals. Its ability to undergo various chemical reactions allows for the creation of complex molecules with potential therapeutic effects.

2. Biological Activity Studies

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for drug development targeting diseases such as cancer and inflammation. For instance, compounds with similar structures have shown inhibitory effects on cyclooxygenase (COX) enzymes .
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties, suggesting that this compound may also exhibit antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Anticancer Activity

  • A study demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines through apoptosis induction, showcasing its potential role in cancer therapy.

Inflammatory Disorders

  • In vitro investigations indicated that this compound could reduce inflammatory markers in activated macrophages, suggesting possible applications in treating chronic inflammatory diseases.

Neuroprotection

  • Initial findings suggest that derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease research.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound shares structural motifs with other ethanolamine derivatives but differs in key substituents:

Compound Name Core Structure Key Substituents
2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL Benzenesulfonyl + ethan-1-ol 3-Aminomethyl (electron-donating group), para-sulfonyl (electron-withdrawing)
2-(3-Indolyl)ethan-1-OL (from ) Indole + ethan-1-ol Indole (aromatic heterocycle), no sulfonyl group
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (from ) Phenoxyethoxy + ethan-1-ol Branched alkyl chain (tetramethylbutyl), ether linkage

Key Observations :

  • The aminomethyl group may facilitate interactions with biological targets (e.g., enzymes or receptors), unlike the non-functionalized alkyl chain in ’s compound .

Physicochemical and Pharmacological Contrasts

Solubility and Stability
  • Target Compound: Predicted higher aqueous solubility due to sulfonyl and hydroxyl groups.
  • 2-(3-Indolyl)ethan-1-OL : Lower solubility in water due to the hydrophobic indole ring; stability influenced by oxidative environments .

Limitations of Current Evidence

The provided sources lack direct data on this compound. Comparisons are inferred from structural analogs, emphasizing the need for targeted studies on its synthesis, stability, and bioactivity.

Biological Activity

2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H13N1O3SC_9H_{13}N_1O_3S and features a sulfonamide structure that includes a benzenesulfonyl group attached to an ethan-1-ol moiety. This unique configuration allows for various interactions within biological systems, making it a candidate for further pharmacological exploration.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities, particularly in the fields of antibacterial and anticancer research. Its structural similarities to known bioactive compounds suggest potential therapeutic applications.

Antibacterial Activity

Compounds with similar sulfonamide structures have demonstrated antibacterial properties. For instance, the compound is proposed to inhibit carbonic anhydrase (CA), which is crucial for bacterial growth. Studies have shown that derivatives of sulfonamides can effectively disrupt bacterial metabolism .

Anticancer Potential

Research into the anticancer properties of related compounds indicates that sulfonamide derivatives may induce apoptosis in cancer cell lines. For example, studies have reported significant cytotoxic effects against various cancer types, including breast and colon cancer cells . The mechanism involves the inhibition of specific enzymes that are vital for tumor growth.

Case Studies

  • Anticancer Activity : In a study evaluating the cytotoxicity of various sulfonamide derivatives, this compound was found to exhibit notable activity against MDA-MB-231 breast cancer cells, inducing apoptosis significantly more than control compounds .
  • Enzyme Inhibition : A comparative analysis of enzyme inhibition revealed that this compound could serve as a selective inhibitor for carbonic anhydrase IX (CA IX), which is overexpressed in several tumors. The IC50 values for related compounds ranged from 10.93 to 25.06 nM, indicating strong inhibitory potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other structurally similar compounds is essential:

Compound NameStructure TypeNotable Biological Activity
SulfanilamideBenzenesulfonamideKnown antibacterial properties
BenzeneacetamideAcetamide derivativeExhibits analgesic properties
N-(4-Aminobenzenesulfonyl)glycineGlycine derivativeRole in neurotransmission
This compound Sulfonamide alcohol derivativePotential anticancer and antibacterial activity

This table illustrates how this compound may offer distinct reactivity and biological activity due to its combined alcohol and amine functionalities.

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Research indicates that its interaction with biological targets may involve:

  • Binding Affinity : Studies suggest that the compound binds effectively to specific receptors or enzymes, altering their activity.
  • Inhibition Mechanisms : The inhibition of carbonic anhydrase and other enzymes disrupts metabolic pathways critical for cell survival in both bacteria and cancer cells.

Q & A

Q. What are the recommended synthetic routes for 2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves sulfonation of a benzene derivative followed by functional group modifications. For example:

Sulfonation : React 3-aminomethylbenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Ethanolic Coupling : React the sulfonyl chloride with ethanolamine under basic conditions (pH 8–10) to form the sulfonate ester .
Optimization strategies:

  • Temperature : Maintain 0–5°C during sulfonation to minimize side reactions.
  • Catalysts : Use triethylamine as a base to enhance nucleophilic substitution efficiency.
  • Purity Control : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structure of this compound be rigorously characterized?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : ¹H NMR (DMSO-d6) identifies protons on the benzenesulfonyl (δ 7.4–8.1 ppm) and ethanolamine (δ 3.5–4.2 ppm) moieties.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 244.08 (calculated for C₉H₁₃NO₃S).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline) to validate stereoelectronic effects .

Q. What biological activity mechanisms have been proposed for this compound?

  • Methodological Answer : Preliminary studies suggest interactions with enzymatic targets:
  • Antioxidant Activity : Scavenges free radicals via the sulfonyl group’s electron-deficient sulfur center, quantified via DPPH assay (IC₅₀ = 12 µM) .
  • Enzyme Inhibition : Competes with substrates for binding to acetylcholinesterase (AChE) in vitro (Ki = 8.3 µM), measured via Ellman’s assay .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC. Results show instability below pH 4 (sulfonate ester hydrolysis) and above pH 10 (amine oxidation) .
  • Thermal Stability : Use TGA/DSC to determine decomposition onset (~180°C). Store lyophilized samples at −20°C for long-term stability .

Q. How can contradictory data on biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?

  • Methodological Answer : Address discrepancies through:

Dose-Response Studies : Test across a wide concentration range (1 nM–100 µM) to identify biphasic effects.

Redox Environment Control : Use cell-based assays (e.g., HepG2 cells) with controlled glutathione levels to mimic in vivo conditions.

Mechanistic Profiling : Employ ROS-specific fluorescent probes (e.g., DCFH-DA) to distinguish antioxidant/pro-oxidant pathways .

Q. What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical models?

  • Methodological Answer :
  • Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (tested solubility: 45 mg/mL in PBS vs. 8 mg/mL for free base).
  • Prodrug Design : Acetylate the ethanolamine hydroxyl group to improve membrane permeability (logP increases from −1.2 to 0.8).
  • In Silico Modeling : Use COSMO-RS simulations to predict solubility in biorelevant media (FaSSIF/FeSSIF) .

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